Oxamyl oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

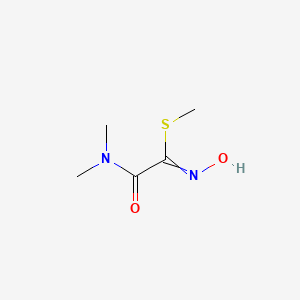

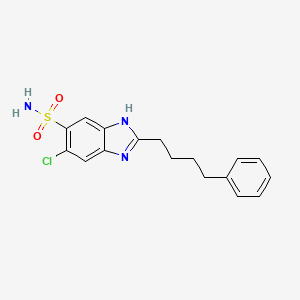

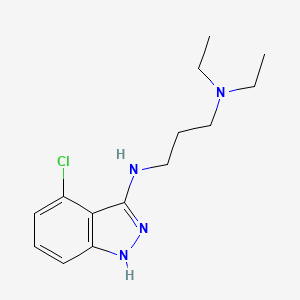

Oxamyl oxime, chemically known as N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide, is an oximino carbamate compound. It is primarily recognized for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. This compound is less toxic compared to its parent compound, oxamyl, and is often studied for its environmental and biological interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. The process involves the enzymatic or chemical hydrolysis of oxamyl, resulting in the formation of this compound. This reaction typically occurs under mild conditions, utilizing water as a solvent and specific enzymes or chemical catalysts to facilitate the hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of oxamyl in a solvent system, often comprising a lower alcohol or a mixture of a lower alcohol and water. The this compound is then precipitated from the solution through crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound is a significant reaction, leading to its formation from oxamyl. Oxidation and reduction reactions can further modify the compound, affecting its chemical properties and interactions .

Common Reagents and Conditions:

Hydrolysis: Water, enzymes, or chemical catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The primary product of this compound hydrolysis is this compound itself. Further reactions can lead to the formation of various by-products, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Oxamyl oxime has several scientific research applications across various fields:

Chemistry: It is studied for its role in the degradation pathways of carbamate pesticides and its interactions with different chemical agents.

Biology: Research focuses on its biodegradation by microorganisms and its impact on soil health and microbial communities.

Medicine: While not directly used in medicine, its parent compound, oxamyl, is studied for its effects on acetylcholinesterase inhibition, which has implications for neurotoxicology.

Industry: this compound is relevant in the agricultural industry for understanding the environmental fate of oxamyl and developing bioremediation strategies

Mécanisme D'action

Oxamyl oxime exerts its effects primarily through its role as a degradation product of oxamyl. Oxamyl functions as an acetylcholinesterase inhibitor, obstructing the breakdown of acetylcholine, a neurotransmitter responsible for muscle contractions. This leads to overstimulation of the nervous system, paralysis, and eventually death in the targeted organisms. The formation of this compound represents a detoxification step, as it is significantly less toxic than oxamyl .

Comparaison Avec Des Composés Similaires

Aldicarb oxime: Another oximino carbamate with similar degradation pathways.

Methomyl oxime: Structurally related to oxamyl oxime and shares similar chemical properties.

Carbofuran oxime: An aryl-methyl carbamate with comparable environmental interactions.

Uniqueness: this compound is unique due to its specific formation from oxamyl and its relatively lower toxicity. Its role in the biodegradation of oxamyl and its interactions with soil microorganisms highlight its importance in environmental studies .

Propriétés

Formule moléculaire |

C5H10N2O2S |

|---|---|

Poids moléculaire |

162.21 g/mol |

Nom IUPAC |

methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3 |

Clé InChI |

KIDWGGCIROEJJW-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)C(=NO)SC |

Description physique |

White solid; [CAMEO] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B8686173.png)

![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidin-5-ol](/img/structure/B8686209.png)

![N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)](/img/structure/B8686263.png)